molecular formula C9H15N3O B14519663 N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide CAS No. 62399-78-4

N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B14519663
CAS No.: 62399-78-4
M. Wt: 181.23 g/mol
InChI Key: HEEJPFIXYDHCFY-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide typically involves the condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with 2-dimethylamino-1-propanol under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production costs. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and analgesic agents.

    Agrochemistry: It is investigated for its use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes, with unique properties.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to the desired biological effect. In medicinal applications, it may modulate signaling pathways by interacting with receptors, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-3-carboxamide: A structurally similar compound with a carboxamide group instead of the propanamide group.

    2,3-Dimethyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with different substitution patterns on the pyrazole ring.

Uniqueness

N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,2-dimethyl and 1-methyl-1H-pyrazol-3-yl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

62399-78-4

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide

InChI

InChI=1S/C9H15N3O/c1-7(2)9(13)12(4)8-5-6-11(3)10-8/h5-7H,1-4H3

InChI Key

HEEJPFIXYDHCFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C)C1=NN(C=C1)C

Origin of Product

United States

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